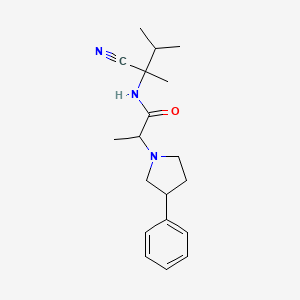

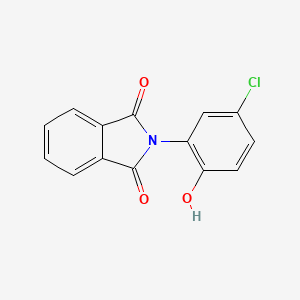

![molecular formula C22H23ClN2O4 B2524518 N-[(2-chlorophenyl)methyl]-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide CAS No. 898431-48-6](/img/structure/B2524518.png)

N-[(2-chlorophenyl)methyl]-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-[(2-chlorophenyl)methyl]-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide" is a novel anilidoquinoline derivative. Anilidoquinoline derivatives have been studied for their potential therapeutic effects in various diseases. For instance, a related compound, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has been synthesized and evaluated for its efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects in vitro and in vivo .

Synthesis Analysis

The synthesis of anilidoquinoline derivatives can involve multiple steps and may require optimization for scale-up operations. A related compound, N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, has been synthesized through a new and improved route on a kilogram scale. The key step in this synthesis is the basic cyclization of o-[(2-cyanovinyl)amino]benzoate to give the 3-cyano-4-hydroxyquinoline. The final product is obtained with a 49% overall yield after seven steps and exhibits a high purity of 98.9% as determined by HPLC . This process demonstrates the potential for cost-effective and commercially viable production of anilidoquinoline derivatives.

Molecular Structure Analysis

The molecular structure of anilidoquinoline derivatives is characterized by the quinoline moiety, which is a fused ring system combining a benzene ring with a pyridine ring. The presence of various substituents, such as chlorophenyl groups and ethoxyethyl groups, can significantly influence the biological activity and pharmacokinetic properties of these compounds. The specific arrangement and types of substituents are crucial for the compound's interaction with biological targets.

Chemical Reactions Analysis

Anilidoquinoline derivatives can undergo various chemical reactions depending on their functional groups. For example, the presence of an acetamide group can be involved in hydrolysis reactions, while cyano and ethoxy groups may participate in nucleophilic substitution reactions. These reactions can be exploited in the synthesis process to introduce or modify functional groups, thereby altering the compound's properties and enhancing its therapeutic potential.

Physical and Chemical Properties Analysis

The physical and chemical properties of anilidoquinoline derivatives, such as solubility, melting point, and stability, are important for their formulation and therapeutic application. The compound's purity and yield, as seen in the synthesis of N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, are critical parameters for its commercial production . These properties are influenced by the molecular structure and must be carefully controlled during the synthesis and formulation processes to ensure the compound's efficacy and safety.

科学的研究の応用

Therapeutic Potential in Viral Infections

A structurally similar compound, evaluated for its efficacy against Japanese encephalitis, demonstrated significant antiviral and antiapoptotic effects in vitro, alongside a notable decrease in viral load and increased survival rates in infected mice models (Ghosh et al., 2008). This highlights the compound's potential for therapeutic applications in viral infections, suggesting that N-[(2-chlorophenyl)methyl]-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide could be similarly explored for antiviral properties.

Antimicrobial Applications

Compounds with a quinazolinone framework have shown promising in vitro antibacterial and antifungal activities against a range of pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai et al., 2011). The synthesis of related compounds and their structural elucidation through various spectroscopic techniques underscore their potential as antimicrobial agents, suggesting a similar pathway for researching N-[(2-chlorophenyl)methyl]-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide.

Anti-Inflammatory and Analgesic Properties

Research on derivatives of quinazolinone has also revealed their potential for anti-inflammatory and analgesic activities. For instance, the synthesis and evaluation of quinazolinyl acetamides have indicated significant analgesic and anti-inflammatory effects, compared favorably with standard treatments like diclofenac sodium, while demonstrating lower ulcerogenic potential (Alagarsamy et al., 2015). This suggests that N-[(2-chlorophenyl)methyl]-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide could be explored for similar pharmacological properties.

Potential in Cancer Therapy

The design, synthesis, and evaluation of 3-benzyl-4(3H)quinazolinone analogues have demonstrated broad-spectrum antitumor activity, with some compounds being nearly 1.5–3.0-fold more potent than the control substance 5-FU (Al-Suwaidan et al., 2016). Molecular docking studies further support these findings, providing a basis for exploring N-[(2-chlorophenyl)methyl]-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide in cancer research, particularly in understanding its interactions with biological targets and its potential efficacy against various cancer cell lines.

特性

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O4/c1-2-28-13-12-25-11-10-17-18(22(25)27)7-5-9-20(17)29-15-21(26)24-14-16-6-3-4-8-19(16)23/h3-11H,2,12-15H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIZBGDRGUNKTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-chlorophenyl)methyl]-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

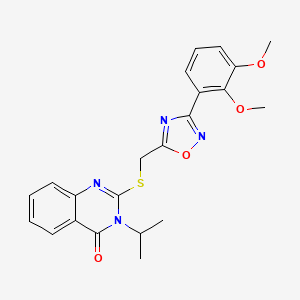

![Methyl 1-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]cyclohexane-1-carboxylate](/img/structure/B2524442.png)

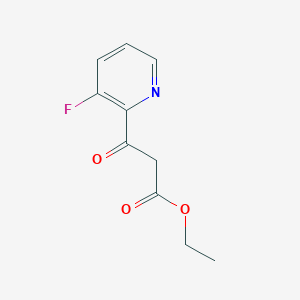

![1-(4-Chlorobenzyl)-3-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2524443.png)

![3,4-dimethyl-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}aniline](/img/structure/B2524449.png)

![1-allyl-4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-imidazole](/img/structure/B2524452.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide oxalate](/img/structure/B2524456.png)

![4-(Azepan-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2524457.png)